molecular formula C18H19Cl3N2 B12929873 1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine CAS No. 61545-12-8

1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine

Cat. No.: B12929873
CAS No.: 61545-12-8
M. Wt: 369.7 g/mol
InChI Key: NTBCSCRRHWBSQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine is a complex organic compound that belongs to the class of imidazolidines This compound is characterized by the presence of a trichloromethyl group attached to the imidazolidine ring, along with phenyl and 3,5-dimethylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylbenzylamine with phenyl isocyanate to form an intermediate, which is then treated with trichloromethyl chloroformate to yield the desired imidazolidine compound. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazolidine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Imidazolidine oxides.

    Reduction: Reduced imidazolidine derivatives.

    Substitution: Substituted imidazolidine compounds with various functional groups.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The trichloromethyl group plays a crucial role in its reactivity, enabling interactions with nucleophilic sites on the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and potential applications. Its combination of phenyl and 3,5-dimethylphenyl substituents also contributes to its unique properties and versatility in various chemical reactions and applications.

Properties

CAS No.

61545-12-8

Molecular Formula

C18H19Cl3N2

Molecular Weight

369.7 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine

InChI

InChI=1S/C18H19Cl3N2/c1-13-10-14(2)12-16(11-13)23-9-8-22(17(23)18(19,20)21)15-6-4-3-5-7-15/h3-7,10-12,17H,8-9H2,1-2H3

InChI Key

NTBCSCRRHWBSQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CCN(C2C(Cl)(Cl)Cl)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.